molecular formula C23H21N3O2S B3007268 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide CAS No. 922956-19-2

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B3007268
CAS RN: 922956-19-2
M. Wt: 403.5
InChI Key: RRQLWLFUCCKOOO-UHFFFAOYSA-N
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Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the crystal structure of (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2-yl)methanimine, a compound with a similar structure, has been reported .


Chemical Reactions Analysis

Thiazoles, which are a key part of the compound, have been found to exhibit diverse biological activities . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the 1H-NMR, 13C-NMR, IR, and mass spectrometry data for a similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have been provided .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide”, focusing on unique applications:

Anticancer Evaluation

Compounds related to the one have been evaluated for their potential as anticancer agents. In vitro studies have been conducted to assess their effectiveness against various cancer cell lines .

Photosensitizers in Biomedical Applications

These compounds have also been studied for their role as photosensitizers with aggregation-induced emission, which are important in biomedical applications such as photodynamic therapy .

Antibacterial and Antifungal Activity

Some derivatives have shown significant activity against bacterial strains like B. cereus, B. subtilis, E. coli, and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae, indicating their potential as antibacterial and antifungal agents .

Hybrid Antimicrobials

The combination of thiazole and sulfonamide groups in these compounds has been explored for emergent antibacterial therapeutic strategies, offering a promising avenue for new antibacterial treatments .

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines, including potent effects on prostate cancer cells, highlighting their potential in antitumor treatments .

Anti-inflammatory Properties

Novel derivatives of thiazole compounds have been synthesized and characterized for their anti-inflammatory properties through both in vitro and in silico approaches, suggesting their use in anti-inflammatory therapies .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Given the diverse biological activities exhibited by thiazoles , this compound could potentially be developed into a potent drug molecule with lesser side effects .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets depending on their specific structure and functional groups . For instance, some thiazole derivatives have been found to block calcium channels that inhibit the NDH-2 enzyme, causing dissipation of the membrane potential .

Biochemical Pathways

Thiazole derivatives have been known to impact a variety of biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

For instance, the synergistic effect of Gamma radiation was studied for some thiazole derivatives, and their IC50 values markedly decreased .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-11-12-20-22(17(16)2)25-23(29-20)26(14-18-8-6-7-13-24-18)21(27)15-28-19-9-4-3-5-10-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQLWLFUCCKOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide

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